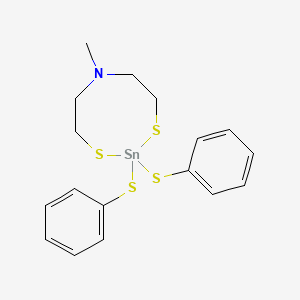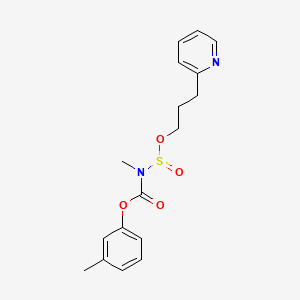silane CAS No. 88298-24-2](/img/structure/B14403952.png)
[(5-Ethenyl-6-propyldec-7-en-5-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a complex hydrocarbon chain
Méthodes De Préparation
The synthesis of (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane typically involves the reaction of a suitable hydrocarbon precursor with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halides or alcohols.
Applications De Recherche Scientifique
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in hydrosilylation reactions, where the silane group adds across double bonds in unsaturated substrates.
Comparaison Avec Des Composés Similaires
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane.
Propriétés
Numéro CAS |
88298-24-2 |
|---|---|
Formule moléculaire |
C18H36OSi |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
(5-ethenyl-6-propyldec-7-en-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C18H36OSi/c1-8-12-15-17(14-10-3)18(11-4,16-13-9-2)19-20(5,6)7/h11-12,15,17H,4,8-10,13-14,16H2,1-3,5-7H3 |
Clé InChI |
OCEIQVQDQPGHRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=C)(C(CCC)C=CCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


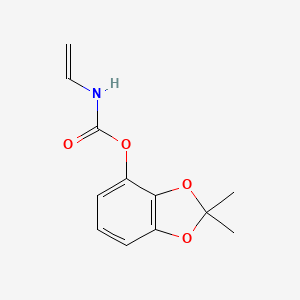
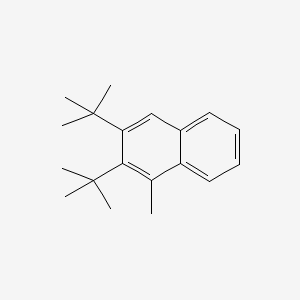
![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
silane](/img/structure/B14403893.png)

![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
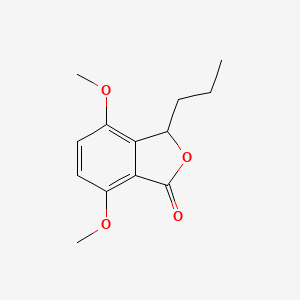
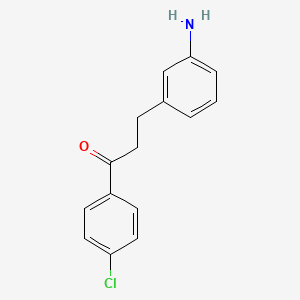
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
